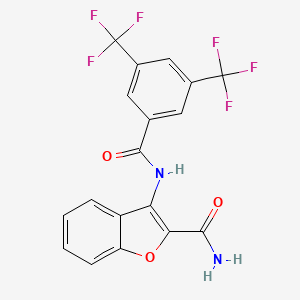

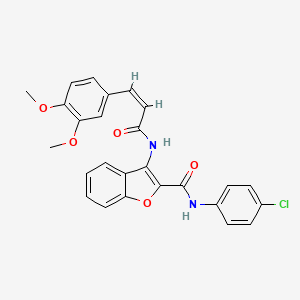

3-(3,5-双(三氟甲基)苯甲酰氨基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C18H10F6N2O3. It is related to the “3,5-Bis(trifluoromethyl)benzamide” family, which has the molecular formula C9H5F6NO .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis, characterization, molecular modeling, and biological evaluation of eight 3,5-bis(trifluoromethyl)benzylamino benzamides were carried out . The synthesized molecules were characterized using H-NMR, C-NMR, IR, and HR-MS .

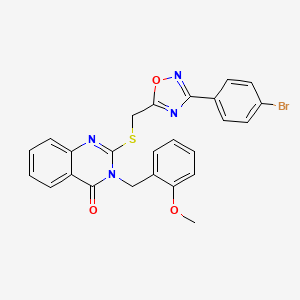

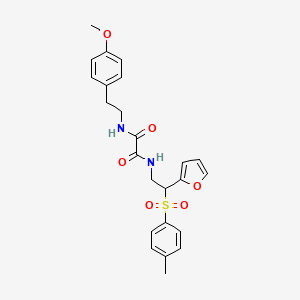

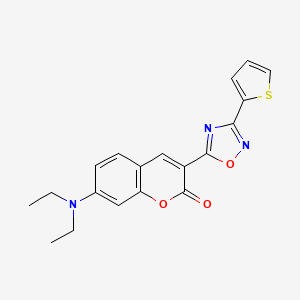

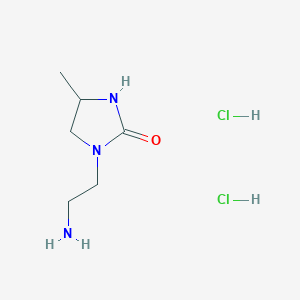

Molecular Structure Analysis

The molecular structure of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be analyzed based on its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has been structurally characterized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be inferred from its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has a molecular weight of 257.13 g/mol .

科学研究应用

合成和生物学评估

- 苯并呋喃甲酰胺衍生物的合成:一项研究详细介绍了新的 3-(甘氨酰胺)-苯并呋喃-2-甲酰胺和 3-(β-丙氨酰胺)-苯并呋喃-2-甲酰胺衍生物的合成。这些化合物被评估了其抗菌、抗炎和自由基清除活性,显示出作为生物活性化学实体的希望 (Lavanya, Sribalan, & Padmini, 2017).

抗菌筛选

- 抗菌性质:另一项研究合成了苯并呋喃-2-基-N-(3-氯-4-(2-(对甲苯氧基)取代的喹啉-3-基)-2-氧代氮杂环丁烷-1-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物。这些化合物显示出优异的产率,并针对金黄色葡萄球菌和大肠杆菌等病原体筛选了它们的体外抗菌活性,突出了苯并呋喃衍生物的抗菌潜力 (Idrees 等,2020).

有机凝胶化性质

- 有机凝胶剂应用:对高氟化双苯甲酰胺的研究表明它能够在低浓度下胶凝异丙醇和全氟三丁胺。这突出了该化合物在形成触变凝胶中的用途,这在各种技术应用中可能很有用 (Loiseau 等,2002).

拮抗活性与材料科学

NK1 受体拮抗剂:一项关于双环化合物轴向手性 N-苄基甲酰胺衍生物的研究发现了显着的 NK1 拮抗活性。这些发现有助于开发针对 NK1 受体的新型治疗剂,对治疗各种疾病具有重要意义 (Ishichi, Ikeura, & Natsugari, 2004).

有机电子学:半氟化芳香族聚酰胺的合成和表征突出了它们的溶解性、热稳定性和机械性能。这些材料的独特性能使其适用于高级技术应用,例如有机电子学 (Bera 等,2012).

作用机制

Target of Action

The primary target of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is related to the suppression of the shuttle effect of polysulfides in lithium-sulfur (Li–S) batteries . This compound plays a significant role in improving the performance of these batteries .

Mode of Action

3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide: interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which leads to improved capacity and cyclic stability of Li–S batteries .

Biochemical Pathways

The biochemical pathway affected by 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves the suppression of the shuttle effect of polysulfides . The downstream effects include improved capacity and cyclic stability of Li–S batteries .

Result of Action

The molecular and cellular effects of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide ’s action result in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . Specifically, cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .

属性

IUPAC Name |

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N2O3/c19-17(20,21)9-5-8(6-10(7-9)18(22,23)24)16(28)26-13-11-3-1-2-4-12(11)29-14(13)15(25)27/h1-7H,(H2,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFUDZQPYEFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)

![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)